molecular formula C15H16N2S B12611496 6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile CAS No. 650605-96-2

6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B12611496
CAS No.: 650605-96-2
M. Wt: 256.4 g/mol
InChI Key: OFQUNZRYBPMRCG-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a thiophene moiety, a tert-butyl group, a methyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarbonitrile share structural similarities.

    Pyridine derivatives: Compounds such as 2,6-di-tert-butyl-4-methylpyridine and 4-cyanopyridine are structurally related.

Uniqueness

6-tert-Butyl-2-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer distinct electronic and steric properties.

Properties

CAS No.

650605-96-2

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

6-tert-butyl-2-methyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H16N2S/c1-10-12(9-16)11(13-6-5-7-18-13)8-14(17-10)15(2,3)4/h5-8H,1-4H3

InChI Key

OFQUNZRYBPMRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(C)(C)C)C2=CC=CS2)C#N

Origin of Product

United States

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